2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
“2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one” is a chemical compound with the CAS Number 1311569-68-2 . It has a molecular weight of 217.06 and a molecular formula of C7H9BrN2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of an ethanone group. The first carbon of the ethanone group is attached to a 1,3-dimethyl-1H-pyrazol-4-yl group .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.54±0.1 g/cm3 and a predicted boiling point of 284.4±25.0 °C . The compound also has a predicted flash point of 125.8±23.2 °C .Scientific Research Applications
Proton Transfer and Photoreactions in Derivatives
Studies on derivatives of the pyrazol-5-yl)pyridine (PPP) class, including those with bromo substitutions, have shown these compounds can undergo various photoreactions, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are evidenced by dual luminescence and irreversible kinetic coupling, highlighting the compound's relevance in studies of photophysics and photochemistry (Vetokhina et al., 2012).
Formation and Characterization of Palladium(II) Chalcogenolates
Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide have been synthesized and reacted with palladium(II) to form chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes have been utilized as precursors for synthesizing palladium chalcogenide nanoparticles, which are of interest for their potential applications in materials science and nanotechnology (Sharma et al., 2015).
Intermolecular Interactions in Antipyrine-like Derivatives
The synthesis and characterization of new antipyrine derivatives, including those with bromo substitutions, have provided insights into the intermolecular interactions within their structures. These studies include Hirshfeld surface analysis and DFT calculations, which are essential for understanding the compound's crystal packing and stabilization energies. Such research aids in the development of new pharmaceuticals and materials science applications (Saeed et al., 2020).
Nickel(II) Complexes in Ethylene Oligomerization
Nickel(II) complexes bearing pyrazolylpyridines, including those with bromo substitutions, have shown effectiveness as catalysts in ethylene oligomerization. These studies demonstrate the potential for such complexes in industrial applications, particularly in the production of butenes and other oligomers (Nyamato et al., 2016).
Properties
IUPAC Name |
2-bromo-1-(1,3-dimethylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-6(7(11)3-8)4-10(2)9-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRPARVZXQLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311569-68-2 | |
Record name | 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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